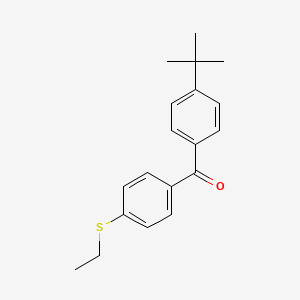

4-tert-Butyl-4'-(ethylthio)benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

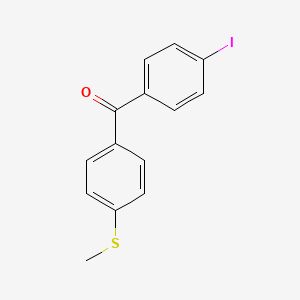

4-tert-Butyl-4’-(ethylthio)benzophenone (ETB) is an organic compound with the molecular formula C19H22OS. It is a derivative of 4-tert-Butylphenol, which is a phenol derivative widely used in the polymer industry .

Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-4’-(ethylthio)benzophenone consists of a benzophenone core with a tert-butyl group and an ethylthio group attached to the phenyl rings .Scientific Research Applications

Pharmaceutical Research

4-tert-Butyl-4’-(ethylthio)benzophenone is utilized in pharmaceutical research as a precursor for synthesizing various biologically active compounds. Its structure is conducive to modifications that can lead to the development of new therapeutic agents, particularly in the realm of cancer treatment and anti-inflammatory drugs .

Material Science

In material science, this compound serves as an intermediate in the synthesis of complex organic molecules that form the basis of new polymeric materials. These materials may exhibit unique properties such as enhanced durability, thermal stability, or specific optical characteristics .

Chemical Synthesis

This benzophenone derivative is a valuable reagent in chemical synthesis. It can act as a photoinitiator or a stabilizer in various chemical reactions, aiding in the formation of polymers and other large, complex molecules .

Analytical Chemistry

In analytical chemistry, 4-tert-Butyl-4’-(ethylthio)benzophenone can be used as a standard or reference compound in chromatography and mass spectrometry. This helps in the identification and quantification of similar organic compounds in complex mixtures .

Agrochemical Research

The compound’s potential in agrochemical research lies in its ability to be a building block for the synthesis of new pesticides and herbicides. Its structural flexibility allows for the creation of compounds with specific target activity against pests or weeds .

Cosmetic Industry

In the cosmetic industry, derivatives of 4-tert-Butyl-4’-(ethylthio)benzophenone may be explored for their UV-absorbing properties, making them suitable for inclusion in sunscreens and other protective skincare products .

Safety And Hazards

properties

IUPAC Name |

(4-tert-butylphenyl)-(4-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22OS/c1-5-21-17-12-8-15(9-13-17)18(20)14-6-10-16(11-7-14)19(2,3)4/h6-13H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOVSHKYDYEMHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-4'-(ethylthio)benzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.